molecular formula C19H21N3O B8109345 (5-Methylspiro[indoline-3,4'-piperidin]-1-yl)(pyridin-3-yl)methanone

(5-Methylspiro[indoline-3,4'-piperidin]-1-yl)(pyridin-3-yl)methanone

Cat. No.: B8109345
M. Wt: 307.4 g/mol
InChI Key: YCYUPWMXPYTQGK-UHFFFAOYSA-N
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Description

(5-Methylspiro[indoline-3,4’-piperidin]-1-yl)(pyridin-3-yl)methanone is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methylspiro[indoline-3,4’-piperidin]-1-yl)(pyridin-3-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving an indoline derivative and a piperidine derivative under acidic or basic conditions.

    Introduction of the Pyridin-3-yl Group: The pyridin-3-yl group can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the spirocyclic intermediate.

    Final Functionalization:

Industrial Production Methods

Industrial production of (5-Methylspiro[indoline-3,4’-piperidin]-1-yl)(pyridin-3-yl)methanone may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(5-Methylspiro[indoline-3,4’-piperidin]-1-yl)(pyridin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the methanone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated pyridine derivatives in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of functionalized pyridine derivatives.

Scientific Research Applications

(5-Methylspiro[indoline-3,4’-piperidin]-1-yl)(pyridin-3-yl)methanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.

    Materials Science: Its unique spirocyclic structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic uses.

Mechanism of Action

The mechanism of action of (5-Methylspiro[indoline-3,4’-piperidin]-1-yl)(pyridin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a unique binding mode, which can modulate the activity of these targets. The compound may act as an inhibitor or activator, depending on the nature of the target and the specific interactions involved.

Comparison with Similar Compounds

Similar Compounds

    Spiro[indoline-3,4’-piperidin]-1-yl derivatives: These compounds share the spirocyclic core but differ in the substituents attached to the core.

    Pyridin-3-ylmethanone derivatives: These compounds have the pyridin-3-ylmethanone moiety but lack the spirocyclic structure.

Uniqueness

(5-Methylspiro[indoline-3,4’-piperidin]-1-yl)(pyridin-3-yl)methanone is unique due to its combination of a spirocyclic core and a pyridin-3-ylmethanone moiety

Properties

IUPAC Name

(5-methylspiro[2H-indole-3,4'-piperidine]-1-yl)-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c1-14-4-5-17-16(11-14)19(6-9-20-10-7-19)13-22(17)18(23)15-3-2-8-21-12-15/h2-5,8,11-12,20H,6-7,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYUPWMXPYTQGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CC23CCNCC3)C(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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